Hypobromite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

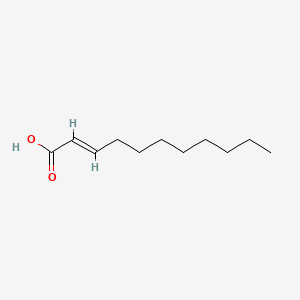

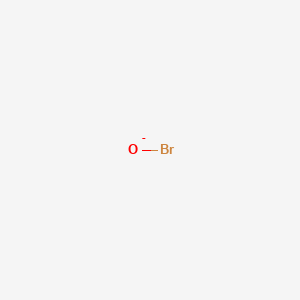

Hypobromitee is a chemical compound with the formula BrO−. It is an ion that contains bromine in the +1 oxidation state. Hypobromitee is analogous to hypochlorite, which is found in common bleaches. It is used as a disinfectant and germicide in various industrial applications and also plays a role in the immune system .

Preparation Methods

Hypobromitee salts are typically formed by treating bromine with an aqueous alkali, such as sodium hydroxide or potassium hydroxide. The reaction is rapid at 20°C and can be represented as follows :

[ \text{Br}_2 + 2 \text{OH}^- \rightarrow \text{Br}^- + \text{BrO}^- + \text{H}_2\text{O} ]

In this reaction, bromine disproportionates from oxidation state 0 to oxidation states -1 and +1. Sodium hypobromite can be isolated as an orange solid. this compound is not thermodynamically stable and can further disproportionate into bromide and bromate .

Chemical Reactions Analysis

Hypobromitee undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include :

Oxidation: Hypobromitee can oxidize various organic and inorganic compounds.

Reduction: It can be reduced to bromide.

Disproportionation: Hypobromitee can disproportionate to form bromide and bromate.

The reaction conditions and reagents used in these reactions vary, but they often involve aqueous solutions and controlled temperatures. Major products formed from these reactions include bromide, bromate, and various oxidized organic compounds .

Scientific Research Applications

Hypobromitee has several scientific research applications, including :

Chemistry: Used as an oxidizing agent in various chemical reactions.

Biology: Plays a role in the immune system, where it is produced by white blood cells to kill germs.

Medicine: Being researched for its potential use in treating bacterial infections, especially antibiotic-resistant bacteria.

Industry: Used as a disinfectant in water treatment, cooling water systems, and swimming pools.

Mechanism of Action

Hypobromitee exerts its effects primarily through its strong oxidizing properties. In biological systems, it is produced by eosinophils, a type of white blood cell, through the action of the enzyme eosinophil peroxidase. This enzyme catalyzes the oxidation of bromide to hypobromite using hydrogen peroxide . The this compound then acts as a germicide, killing pathogens by oxidizing their cellular components .

Comparison with Similar Compounds

Hypobromitee is similar to other hypohalites, such as hypochlorite and hypoiodite. These compounds share similar chemical properties and uses but differ in their reactivity and stability :

Hypochlorite (ClO−): More commonly used in household bleaches and disinfectants. It is more stable than this compound.

Hypoiodite (IO−): Less commonly used and less stable than this compound.

Hypobromitee is unique in its specific applications in industrial water treatment and its role in the immune system, where it is preferred over hypochlorite due to its higher reactivity with certain pathogens .

Properties

Molecular Formula |

BrO- |

|---|---|

Molecular Weight |

95.9 g/mol |

IUPAC Name |

hypobromite |

InChI |

InChI=1S/BrO/c1-2/q-1 |

InChI Key |

JGJLWPGRMCADHB-UHFFFAOYSA-N |

SMILES |

[O-]Br |

Canonical SMILES |

[O-]Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(4-fluorophenyl)methyl]-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1234540.png)

![(1S,2R,3S,5R,6R,7R,8S,9S,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1234550.png)